molecular formula C14H16N2O B5406915 3-(1-cyclopentyl-1H-imidazol-2-yl)phenol

3-(1-cyclopentyl-1H-imidazol-2-yl)phenol

Cat. No.: B5406915
M. Wt: 228.29 g/mol
InChI Key: BBMMNLYXTLUNEE-UHFFFAOYSA-N
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Description

3-(1-Cyclopentyl-1H-imidazol-2-yl)phenol is an aromatic heterocyclic compound featuring a phenol group para-substituted with an imidazole ring bearing a cyclopentyl moiety at the N1 position.

Properties

IUPAC Name

3-(1-cyclopentylimidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-13-7-3-4-11(10-13)14-15-8-9-16(14)12-5-1-2-6-12/h3-4,7-10,12,17H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMMNLYXTLUNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN=C2C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that 3-(1-cyclopentyl-1H-imidazol-2-yl)phenol may exhibit diverse pharmacological activities. Its structure suggests potential interactions with biological targets, making it a candidate for drug development. Preliminary studies have explored its effects on various enzymes and receptors, indicating possible anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity
In a study examining the antimicrobial effects of imidazole derivatives, this compound was tested against several bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Organic Synthesis

Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique imidazole and phenolic functionalities allow for various chemical transformations, enabling the creation of more complex molecules.

Synthesis Examples
A notable application is in the synthesis of novel triazole derivatives, where this compound acts as a precursor for functionalized compounds with potential biological activity . This highlights its utility in generating new pharmaceuticals.

Material Science

Use in Polymer Chemistry
The compound's phenolic group can be utilized to modify polymeric materials, enhancing their properties. Research has shown that incorporating imidazole derivatives into polymer matrices can improve thermal stability and mechanical strength.

Data Table: Summary of Applications

Application AreaDescriptionExamples of Use
Medicinal ChemistryPotential anti-inflammatory and antimicrobial agentTested against bacterial strains
Organic SynthesisBuilding block for synthesizing complex moleculesPrecursor for triazole derivatives
Material ScienceEnhancements in polymer propertiesImproved thermal stability in composites

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Imidazole Ring

The cyclopentyl group at N1 distinguishes 3-(1-cyclopentyl-1H-imidazol-2-yl)phenol from analogs with alternative substituents:

  • Methyl Group: (1-Methyl-1H-imidazol-2-yl)methanol exhibits reduced steric bulk, likely increasing solubility but decreasing metabolic stability compared to cyclopentyl derivatives.

Phenol vs. Alternative Functional Groups

  • Thiazole-Triazole Hybrids: Compounds like 9a–9e replace the phenol with acetamide-thiazole moieties, shifting activity toward antimicrobial targets. The phenolic hydroxyl in this compound may instead favor interactions with serine/threonine kinases or antioxidant enzymes.
  • Indole Derivatives: 3-(1-Phenethyl-1H-imidazol-5-yl)-1H-indole replaces phenol with indole, enhancing planar aromaticity for DNA intercalation but reducing hydrogen-bond donor capacity.

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups Reference
This compound* Not reported Moderate (polar) Phenol, imidazole, cyclopentyl
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol 215–217 Low (non-polar) Phenol, diphenylimidazole
3-(1-Phenethyl-1H-imidazol-5-yl)-1H-indole 69–70 High (DMF) Indole, phenethylimidazole
9c (Thiazole-triazole hybrid) 162–164 Moderate (DMSO) Thiazole, triazole, benzodiazole

*Inferred from analogs. Cyclopentyl may lower melting point compared to diphenyl derivatives due to reduced crystallinity.

Q & A

Q. Optimization Tips :

  • Solvent choice (e.g., DMF for polar intermediates) and temperature control (reflux for substitution reactions).
  • Purification via column chromatography or recrystallization to isolate high-purity product .

Basic: How is structural confirmation achieved for this compound?

Answer:
A combination of spectroscopic and crystallographic techniques ensures accurate structural assignment:

  • NMR Spectroscopy :
    • 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.7 ppm, cyclopentyl protons at δ 1.5–2.5 ppm) .
    • 13C NMR : Confirms carbon framework (e.g., imidazole carbons at ~135–140 ppm, phenolic oxygen effect at ~158 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., O–H⋯N interactions) using SHELX or ORTEP-III .

Basic: What preliminary biological assays are relevant for evaluating its bioactivity?

Answer:
Initial screening should prioritize:

  • Antimicrobial Activity :
    • Broth microdilution assays against Candida albicans (fungal) and Staphylococcus aureus (bacterial) strains, with MIC (Minimum Inhibitory Concentration) determination .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Q. Key Findings from Analogues :

  • Imidazole derivatives with bulky substituents (e.g., cyclopentyl) show enhanced antifungal activity due to improved membrane penetration .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:
Contradictions often arise from variability in assay conditions or substituent effects. Mitigation strategies include:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., pH, inoculum size) .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., cyclopentyl vs. phenyl groups) and correlate changes with bioactivity trends .
  • Statistical Validation : Use ANOVA or t-tests to confirm significance of observed differences .

Advanced: What crystallographic techniques are critical for advanced structural analysis?

Answer:

  • Single-Crystal X-ray Diffraction :
    • Software : SHELXL for refinement; ORTEP-III for thermal ellipsoid visualization .
    • Key Metrics : Bond lengths (e.g., C–N: ~1.32 Å), dihedral angles (e.g., imidazole-phenol plane: <5° tilt), and hydrogen-bonding networks (e.g., O–H⋯N distance: ~2.8 Å) .
  • Twinned Data Refinement : SHELXL handles twinning via HKLF5 format for high-resolution datasets .

Advanced: How to design a robust SAR study for this compound?

Answer:
Step 1: Substituent Variation

  • Synthesize analogues with modified cyclopentyl groups (e.g., cyclohexyl, methylcyclopentyl) or phenol substituents (e.g., nitro, methoxy) .

Q. Step 2: Bioactivity Profiling

  • Test analogues against a panel of microbial strains and cancer cell lines.

Q. Example SAR Table :

Substituent (R)Antifungal MIC (µg/mL)Cytotoxicity (IC50, µM)
Cyclopentyl8.2>100
Cyclohexyl12.485.3
Phenyl32.145.6

Q. Step 3: Computational Modeling

  • Dock optimized structures into fungal CYP51 (lanosterol demethylase) to predict binding affinity .

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